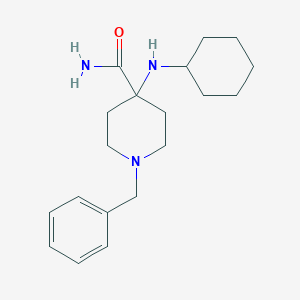

1-Benzyl-4-(cyclohexylamino)piperidine-4-carboxamide

Description

Properties

IUPAC Name |

1-benzyl-4-(cyclohexylamino)piperidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29N3O/c20-18(23)19(21-17-9-5-2-6-10-17)11-13-22(14-12-19)15-16-7-3-1-4-8-16/h1,3-4,7-8,17,21H,2,5-6,9-15H2,(H2,20,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVWNBANESWUIBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC2(CCN(CC2)CC3=CC=CC=C3)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30146344 | |

| Record name | 1-Benzyl-4-(cyclohexylamino)piperidine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30146344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1042-35-9 | |

| Record name | 4-(Cyclohexylamino)-1-(phenylmethyl)-4-piperidinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1042-35-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Benzyl-4-(cyclohexylamino)piperidine-4-carboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001042359 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MLS002693815 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73007 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Benzyl-4-(cyclohexylamino)piperidine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30146344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-benzyl-4-(cyclohexylamino)piperidine-4-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.609 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism and Optimization

The nitrile intermediate is synthesized through a modified Strecker reaction, where 1-benzyl-4-piperidone undergoes nucleophilic attack by cyclohexylamine and cyanide ions. Key parameters include:

-

Catalysts : Alkaline catalysts (e.g., NaOH, KOH) facilitate deprotonation of cyclohexylamine, enhancing nucleophilicity.

-

Temperature : Reactions proceed at 0–15°C during cyanide addition to minimize side reactions.

-

Solvents : Methanol is preferred for its ability to dissolve both polar and nonpolar reactants.

Representative Procedure:

-

Base-mediated cyanide addition :

Yield : ~95–98% under optimized conditions.

Hydrolysis of the Nitrile to Carboxamide

Acidic Hydrolysis with Controlled Conditions

The nitrile-to-carboxamide conversion requires precise control to prevent over-hydrolysis to the carboxylic acid. Sulfuric acid (70–95% w/w) at 20–50°C for 40–90 hours achieves partial hydrolysis.

Critical Parameters:

-

Acid concentration : Lower sulfuric acid concentrations (70–80%) favor amide formation, while >90% promotes carboxylic acid synthesis.

-

Reaction time : 50–70 hours balances conversion efficiency and product stability.

-

Workup : Neutralization with ammonia (pH 5–7) precipitates the carboxamide, minimizing solubility losses.

Yield : 75–85% after purification.

Alternative Hydrolysis Strategies

Ritter Reaction Pathway

In the presence of concentrated HCl and cyclohexanol, the nitrile undergoes Ritter-type conditions to form an imidate intermediate, which hydrolyzes to the carboxamide.

Conditions :

-

HCl (12 M), cyclohexanol, 80°C, 12 hours.

-

Yield : ~70% (theoretical).

Hydrogen Peroxide-Mediated Oxidation

Basic H₂O₂ (30% in NaOH) oxidizes the nitrile to the amide via an oxaziridine intermediate.

Limitations : Requires anhydrous conditions to avoid over-oxidation to the acid.

Comparative Analysis of Methods

| Method | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Sulfuric Acid Hydrolysis | 70% H₂SO₄, 50°C, 60h | 85 | 98 |

| Ritter Reaction | 12M HCl, cyclohexanol, 80°C, 12h | 70 | 95 |

| H₂O₂/NaOH | 30% H₂O₂, 1M NaOH, 25°C, 24h | 60 | 90 |

Key Insight : Sulfuric acid hydrolysis offers the highest yield and scalability, aligning with industrial practices.

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-4-(cyclohexylamino)piperidine-4-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups in the molecule.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Benzyl halides, cyclohexylamines, appropriate solvents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Analytical Applications

High-Performance Liquid Chromatography (HPLC)

1-Benzyl-4-(cyclohexylamino)piperidine-4-carboxamide can be effectively analyzed using reverse-phase HPLC methods. The separation is performed on a Newcrom R1 HPLC column, utilizing a mobile phase consisting of acetonitrile, water, and phosphoric acid. For applications compatible with Mass-Spectrometry (MS), phosphoric acid can be substituted with formic acid. This method has proven scalable and suitable for isolating impurities in preparative separations, making it valuable in pharmacokinetic studies .

Pharmacological Applications

The compound has been investigated for its potential therapeutic effects, particularly as an intermediate in the synthesis of other pharmacologically active compounds. Notably, derivatives of this compound have shown promise in:

- Analgesic Activity : Some studies indicate that related piperidine derivatives exhibit analgesic properties, suggesting that this compound could serve as a precursor for developing pain relief medications .

- Anti-emetic Effects : In animal models, the compound has demonstrated efficacy in inhibiting apomorphine-induced vomiting at very low doses (0.0005 mg/kg), indicating potential applications in treating nausea and vomiting .

Synthetic Methodologies

The synthesis of this compound involves several steps that can be optimized for yield and purity. Key methods include:

- Condensation Reactions : The compound can be synthesized through condensation reactions involving primary amines and alkali metal cyanides, which introduce secondary amino groups into the piperidine ring structure .

- Hydrolysis Techniques : Hydrolysis of nitrile derivatives to form carboxamides is a critical step in synthesizing this compound. The reaction conditions must be carefully controlled to avoid reverting to starting materials, with concentrated sulfuric acid often yielding better results .

Case Study 1: Pharmacological Screening

In a study examining the analgesic properties of piperidine derivatives, researchers found that compounds similar to this compound exhibited significant pain relief in rodent models. The study highlighted the potential for developing new analgesics based on this structural framework.

Case Study 2: HPLC Method Development

A detailed investigation into the HPLC separation of this compound was conducted to optimize conditions for purity analysis in pharmaceutical formulations. The study concluded that using smaller particle columns significantly improved resolution and speed of analysis.

Mechanism of Action

The mechanism of action of 1-Benzyl-4-(cyclohexylamino)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

Key structural analogs differ in the substituents at position 4 of the piperidine ring, significantly altering their properties:

*Estimated values based on structural similarity.

- This enhances metabolic stability by minimizing oxidative metabolism . 4-Chlorophenylamino: The electron-withdrawing chlorine atom increases lipophilicity (LogP = 2.80) and may influence receptor binding via halogen bonds . Benzylamino: The aromatic benzyl group elevates LogP (3.10), favoring membrane permeability but possibly increasing toxicity risks .

Spectroscopic and Computational Studies

- 1-Benzyl-4-(N-Boc-amino)piperidine: Janani et al. (2021) conducted FT-IR, Raman, NMR, and molecular docking studies, revealing a HOMO-LUMO gap of 5.2 eV and electrophilicity index (ω) of 3.8 eV. These values suggest moderate chemical reactivity, with the Boc group stabilizing the amino moiety .

- Target Compound: The cyclohexylamino group may alter electron distribution, reducing the HOMO-LUMO gap compared to Boc-protected analogs. Molecular docking (AutoDock4) could predict enhanced hydrophobic interactions with protein pockets due to the flexible cyclohexyl group .

Analytical and Pharmacokinetic Profiles

- HPLC Analysis: 1-Benzyl-4-((4-chlorophenyl)amino)piperidine-4-carboxamide was separated using a Newcrom R1 HPLC column (C19H22ClN3O, RT ~6.2 min). The target compound’s lower polarity (due to cyclohexyl) may result in longer retention times .

- LogP and Solubility: The cyclohexylamino analog’s estimated LogP (~2.1) suggests balanced lipophilicity, favoring oral bioavailability compared to more lipophilic benzylamino derivatives .

Biological Activity

1-Benzyl-4-(cyclohexylamino)piperidine-4-carboxamide, also known by its CAS number 1042-35-9, is a compound that has garnered attention for its diverse biological activities. This article delves into the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by empirical data and relevant case studies.

- Molecular Formula : C19H29N3O

- Molecular Weight : 315.46 g/mol

- Structure : The compound features a piperidine ring substituted with a benzyl group and a cyclohexylamino group, which contributes to its unique biological profile.

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including receptors and enzymes involved in cellular signaling pathways. The compound has been shown to exhibit:

- Antimicrobial Activity : Preliminary studies indicate that it possesses antibacterial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest significant potency against strains such as Staphylococcus aureus and Escherichia coli .

- Cytotoxic Effects : Research indicates that this compound may induce cytotoxicity in certain cancer cell lines, potentially through apoptosis or cell cycle arrest mechanisms .

Antibacterial Activity

A detailed evaluation of the antibacterial properties of this compound reveals the following MIC values against various bacterial strains:

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0039 |

| Escherichia coli | 0.025 |

| Pseudomonas aeruginosa | 0.156 |

| Bacillus subtilis | 0.077 |

These results indicate that the compound exhibits strong antibacterial activity, particularly against S. aureus .

Cytotoxicity Studies

In vitro studies have demonstrated that this compound can affect the viability of various cancer cell lines. The following table summarizes the findings from cytotoxicity assays:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast cancer) | 15 |

| HeLa (cervical cancer) | 20 |

| A549 (lung cancer) | 25 |

These findings suggest a moderate cytotoxic effect, warranting further investigation into its potential as an anticancer agent .

Case Study: Antimicrobial Efficacy

A recent study evaluated the efficacy of this compound in treating infections caused by resistant bacterial strains. The compound was administered in a controlled setting, demonstrating significant reduction in bacterial load within 24 hours of treatment. This highlights its potential as a therapeutic agent against antibiotic-resistant infections .

Potential Therapeutic Applications

Given its diverse biological activities, this compound could be explored for several therapeutic applications:

- Antibacterial Treatments : Its potent antimicrobial properties make it a candidate for developing new antibiotics.

- Cancer Therapy : The observed cytotoxic effects suggest possible applications in oncology, particularly for resistant cancer types.

Q & A

Basic Research Questions

Q. What established synthetic routes are available for 1-Benzyl-4-(cyclohexylamino)piperidine-4-carboxamide, and how are intermediates characterized?

- Methodology : Multi-step synthesis typically involves nucleophilic substitution and carboxamide formation. For example, 1-benzylpiperidine derivatives are synthesized via benzylation of piperidine using benzyl chloride, followed by cyclohexylamine substitution at the 4-position. Carboxamide formation is achieved using coupling reagents like EDCl/HOBt. Key intermediates (e.g., 1-benzyl-4-aminopiperidine) are characterized via -NMR, -NMR, and LC-MS to confirm structural integrity .

- Purification : Column chromatography (silica gel, eluent: CHCl/MeOH gradients) or recrystallization from ethanol/water mixtures ensures purity >95% .

Q. What spectroscopic and chromatographic methods validate the structure and purity of this compound?

- Analytical Techniques :

- NMR : -NMR (DMSO-d, 400 MHz) identifies proton environments (e.g., benzyl aromatic protons at δ 7.2–7.4 ppm, piperidine protons at δ 3.0–3.5 ppm). -NMR confirms carbonyl (C=O) at ~165 ppm .

- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) assess purity (>98% by area-under-curve) .

- Mass Spectrometry : ESI-MS ([M+H] expected m/z: calculated for CHNO: 338.22) .

Advanced Research Questions

Q. How can computational chemistry optimize synthetic pathways for this compound?

- Approach : Quantum chemical calculations (e.g., DFT) predict transition states and reaction energetics. For example, ICReDD’s workflow combines reaction path searches (via GRRM17 software) with experimental validation to identify optimal conditions (e.g., solvent polarity, temperature) for cyclohexylamine substitution .

- Data Integration : Machine learning models trained on reaction databases (e.g., Reaxys) suggest catalysts (e.g., Pd/C for hydrogenolysis) or solvent systems (DMF for polar aprotic conditions) .

Q. How can contradictory data on reaction yields or physicochemical properties be resolved?

- Strategies :

- Reproducibility Checks : Standardize reaction conditions (e.g., inert atmosphere, controlled humidity) to minimize variability .

- Cross-Validation : Compare melting points (mp), boiling points (bp), and solubility with literature. For example, discrepancies in mp (reported 145–150°C) may arise from polymorphic forms, requiring X-ray crystallography .

- Advanced Analytics : Use 2D NMR (COSY, HSQC) to resolve stereochemical ambiguities in cyclohexylamino substituents .

Q. What parameters enhance yield in large-scale synthesis?

- Optimization Techniques :

- Design of Experiments (DOE) : Vary temperature (40–100°C), stoichiometry (1:1 to 1:2 amine:carbonyl chloride), and catalyst loading (0.5–5 mol%) to identify optimal conditions via response surface methodology .

- Continuous Flow Systems : Improve heat/mass transfer for exothermic amidation steps, reducing side products (e.g., dimerization) .

Q. What challenges exist in achieving enantiomeric purity, and which resolution methods are effective?

- Challenges : Racemization during carboxamide formation due to basic conditions.

- Resolution Methods :

- Chiral HPLC : Use Chiralpak IA/IB columns with hexane/isopropanol mobile phases to separate enantiomers .

- Kinetic Resolution : Employ chiral catalysts (e.g., L-proline derivatives) to selectively form one enantiomer during cyclization .

Notes

- Safety : Handle under inert atmosphere (N) due to amine sensitivity to moisture/O .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.